![molecular formula C10H10O2 B8611715 1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran](/img/structure/B8611715.png)
1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran is a chemical compound with the molecular formula C10H8O6. It is a solid substance that appears white or off-white in color. This compound is widely used in the synthesis of high-performance polymers, such as polyimides, due to its unique chemical structure and properties .
Vorbereitungsmethoden
The preparation of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran typically involves the hydrogenation of benzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetrone. This reaction is carried out using hydrogen gas and a suitable catalyst under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe synthesis of the compound.
Analyse Chemischer Reaktionen
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran can be compared with other similar compounds, such as:
1,2,4,5-Cyclohexanetetracarboxylic dianhydride (HPMDA): This compound shares a similar chemical structure and is also used in the synthesis of high-performance polymers.
Hexahydro-1H,3H-furo[3,4-f]benzofuran-1,3,5,7-tetrone: Another compound with a similar structure, used in various organic synthesis applications.
The uniqueness of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran lies in its specific chemical properties and its ability to form high-performance polymers with exceptional thermal and mechanical properties.
Eigenschaften
Molekularformel |
C10H10O2 |
---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-3-11-5-9(7)2-10-6-12-4-8(1)10/h1-2H,3-6H2 |
InChI-Schlüssel |
ZZERRBOYXNRSET-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=C(COC3)C=C2CO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.